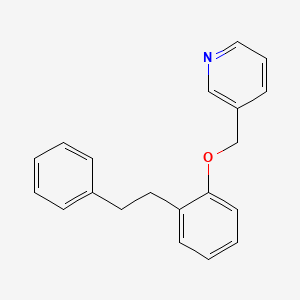![molecular formula C26H27NO3 B10842819 3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)
3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(benzylmethylamino)pentyloxy]xanthen-9-one is a small molecular compound with a molecular weight of 401.5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(benzylmethylamino)pentyloxy]xanthen-9-one typically involves the reaction of xanthen-9-one with a benzylmethylamino-pentyloxy group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is carried out at room temperature, and the product is purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(benzylmethylamino)pentyloxy]xanthen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted xanthen-9-one derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 3-[5-(benzylmethylamino)pentyloxy]xanthen-9-one involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: This compound has similar structural features and is used in similar applications, such as enzyme inhibition and organic synthesis.
3-Acetoxy-2-methylbenzamide: Another structurally related compound with applications in medicinal chemistry and material science.
Uniqueness
3-[5-(benzylmethylamino)pentyloxy]xanthen-9-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27NO3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[5-[benzyl(methyl)amino]pentoxy]xanthen-9-one |
InChI |
InChI=1S/C26H27NO3/c1-27(19-20-10-4-2-5-11-20)16-8-3-9-17-29-21-14-15-23-25(18-21)30-24-13-7-6-12-22(24)26(23)28/h2,4-7,10-15,18H,3,8-9,16-17,19H2,1H3 |
InChI Key |
NDUSIOVFIPORBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)
![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)

![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
